molecular formula C18H18FNO3 B11237483 N-(4-fluorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-fluorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11237483
M. Wt: 315.3 g/mol
InChI Key: OWBSQJIXEWGSNU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound characterized by a complex molecular structure

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves several steps. One common method includes the reaction of 4-fluorobenzylamine with 8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with similar compounds such as:

The uniqueness of N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H18FNO3/c1-12-9-16-17(23-8-2-7-22-16)10-15(12)18(21)20-11-13-3-5-14(19)6-4-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21)

InChI Key

OWBSQJIXEWGSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NCC3=CC=C(C=C3)F)OCCCO2

Origin of Product

United States

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